molecular formula C15H14O2 B021841 2'-Hydroxy-3-phenylpropiophenone CAS No. 3516-95-8

2'-Hydroxy-3-phenylpropiophenone

Cat. No. B021841
CAS RN: 3516-95-8
M. Wt: 226.27 g/mol
InChI Key: JCPGMXJLFWGRMZ-UHFFFAOYSA-N
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Description

2’-Hydroxy-3-phenylpropiophenone is a colorless to yellow liquid or solid . Derivatives of 2’-Hydroxy-3-phenylpropiophenone show antiarrhythmic, spasmolytic, and local anesthetic activities .


Synthesis Analysis

The synthesis of 2’-Hydroxy-3-phenylpropiophenone can be achieved from 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE and 3-Phenylpropionic acid .


Molecular Structure Analysis

The optimized molecular structure of 2’-Hydroxy-3-phenylpropiophenone has been obtained by the density functional theory (DFT), second-order Moller–Plesset perturbation theory (MP2), and Hartree Fock (HF) in the gas phase as well as in different media like ethanol, DMSO, and heptane .


Chemical Reactions Analysis

2’-Hydroxy-3-phenylpropiophenone inhibits sodium channels to restrict the entry of sodium into cardiac cells, resulting in reduced excitation .


Physical And Chemical Properties Analysis

2’-Hydroxy-3-phenylpropiophenone has a molecular weight of 226.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 381.1±25.0 °C at 760 mmHg, and a flash point of 162.7±15.8 °C . It is soluble in Chloroform, Dichloromethane, Ethanol, and Methanol .

Mechanism of Action

Target of Action

The primary target of 2’-Hydroxy-3-phenylpropiophenone is the myocardial membranes . It has a direct stabilizing action on these membranes, which play a crucial role in the conduction of electrical impulses that regulate heart rhythm .

Mode of Action

2’-Hydroxy-3-phenylpropiophenone is a Class 1C antiarrhythmic drug with local anesthetic effects . Its electrophysiological effect manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, it reduces the fast inward current carried by sodium ions . This results in an increased diastolic excitability threshold and a prolonged effective refractory period .

Biochemical Pathways

The compound affects the biochemical pathways related to cardiac rhythm. It reduces spontaneous automaticity and depresses triggered activity . At very high concentrations in vitro, it can inhibit the slow inward current carried by calcium .

Pharmacokinetics

It is known that after intravenous administration, plasma levels decline in a bi-phasic manner consistent with a two-compartment pharmacokinetic model . The average distribution half-life corresponding to the first phase is about five minutes .

Result of Action

The result of the action of 2’-Hydroxy-3-phenylpropiophenone is the prolongation of atrioventricular (AV) conduction . This has little or no effect on sinus node function . Both AV nodal conduction time (AH interval) and His-Purkinje conduction time (HV interval) are prolonged . In patients with Wolff-Parkinson-White (WPW) syndrome, it reduces conduction and increases the effective refractory period of the accessory pathway in both directions .

Safety and Hazards

2’-Hydroxy-3-phenylpropiophenone causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGMXJLFWGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074658
Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3-phenylpropiophenone

CAS RN

3516-95-8
Record name 2′-Hydroxydihydrochalcone
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Record name 2'-Hydroxy-3-phenylpropiophenone
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Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
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Record name 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source European Chemicals Agency (ECHA)
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Record name 2'-HYDROXY-3-PHENYLPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the provided abstracts don't delve into specific structural modifications and their impact, they highlight that derivatives of 2'-hydroxy-3-phenylpropiophenone were investigated for both antiarrhythmic [] and local anesthetic activities []. This strongly suggests that altering the parent molecule's structure can lead to changes in its potency, selectivity, and potentially even its mechanism of action for these specific biological effects. Further research detailing the specific modifications and their impact on activity would be needed to draw concrete conclusions.

ANone: Unfortunately, the abstracts lack details regarding specific in vitro or in vivo experiments conducted. To understand the effectiveness of these derivatives, information on the following would be crucial:

  • Antiarrhythmic activity []: What type of arrhythmias were tested? Which models (cell-based, animal) were employed? What were the key findings regarding efficacy and safety?
  • Local anesthetic activity []: Which methods were used to assess anesthetic potency and duration? Were any comparisons made with existing local anesthetics?

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